Technical Monograph: Ethyl 8-aminooctanoate Hydrochloride (CAS 29833-31-6)
Technical Monograph: Ethyl 8-aminooctanoate Hydrochloride (CAS 29833-31-6)
[1][2][3][4]
Executive Summary
Ethyl 8-aminooctanoate hydrochloride (CAS 29833-31-6) is a bifunctional aliphatic building block primarily utilized in medicinal chemistry as a medium-chain linker.[1][2] Characterized by a linear 8-carbon (C8) backbone terminating in a primary amine and an ethyl ester, it serves as a critical spacer in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.[2][3]
This guide provides a technical deep-dive into its physicochemical properties, handling protocols, and its strategic application in optimizing E3 ligase-target protein proximity.[3]
Physicochemical Profile
The hydrochloride salt form is preferred for storage due to its enhanced stability compared to the hygroscopic free base.[2][3]
| Property | Specification |
| CAS Number | 29833-31-6 |
| IUPAC Name | Ethyl 8-aminooctanoate hydrochloride |
| Molecular Formula | C₁₀H₂₂ClNO₂ (C₁₀H₂₁NO₂[4][5][1][2][6] · HCl) |
| Molecular Weight | 223.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 119–120 °C [1] |
| Solubility | High: Water, DMSO, Methanol, EthanolLow: Dichloromethane (DCM), Ethyl Acetate (unless neutralized) |
| pKa (Amine) | ~10.6 (Predicted for conjugate acid) |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
Structural Utility & Mechanism[6]
The molecule's value lies in its orthogonality .[2][3] It possesses two distinct reactive termini separated by a hydrophobic polymethylene chain.[2][3]
-
N-Terminus (Amine): A nucleophilic primary amine (masked as HCl salt) ready for amide coupling, reductive amination, or SNAr reactions.[2][3]
-
C-Terminus (Ester): An ethyl ester serving as a masked carboxylic acid.[2][3] It withstands standard amine coupling conditions but can be hydrolyzed (LiOH/NaOH) to reveal the acid for further functionalization.[2][3]
Diagram 1: Structural Reactivity & Deprotection Logic
Caption: Activation pathway from stable HCl salt to reactive free base for downstream synthesis.
Application Focus: PROTAC Linker Design
In PROTAC development, the linker is not merely a connector; it determines the ternary complex stability .[2][3] Ethyl 8-aminooctanoate provides an 8-carbon aliphatic chain, which is often the "Goldilocks" length for many E3 ligase-protein of interest (POI) pairs.
Why C8 (8-Amino)?
-
Spatial Reach: The ~10-12 Å length allows the E3 ligase (e.g., CRBN or VHL) to recruit the POI without steric clashing.[2][3]
-
Lipophilicity: Unlike PEG linkers, the alkyl chain increases logP, potentially improving cell membrane permeability.[2][3]
-
Entropic Penalty: It is more rigid than a PEG chain of equivalent length, potentially reducing the entropic cost of binding [2].[2][3]
Experimental Protocols
Protocol A: In Situ Neutralization & Amide Coupling
Context: Attaching the linker to a carboxylic acid-containing Warhead or E3 Ligand.
Reagents:
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid substrate in anhydrous DMF (concentration ~0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[2][3] Stir for 5–10 minutes at Room Temperature (RT) to activate the acid.
-
Salt Neutralization: In a separate vial, suspend Ethyl 8-aminooctanoate HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv).[2][3] Note: The suspension should clarify as the free base is liberated.
-
Coupling: Add the neutralized amine solution to the activated acid mixture dropwise.
-
Monitoring: Stir at RT under nitrogen. Monitor via LC-MS. Conversion is typically complete within 2–4 hours.[2][3]
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.[2][3] Dry over Na₂SO₄.[2][3]
Protocol B: Ester Hydrolysis (Post-Coupling)
Context: Revealing the carboxylic acid on the linker for the second coupling event.[2]
Reagents:
Step-by-Step:
-
Stir at RT.[1][2][3] Caution: Avoid heating to prevent racemization if chiral centers are present in the payload.[2]
-
Monitor by TLC/LC-MS (disappearance of ethyl ester peak).[2][3]
-
Acidification: Carefully acidify to pH ~3-4 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate or DCM (depending on solubility).
Workflow Visualization
Diagram 2: PROTAC Synthesis Workflow
Caption: Convergent synthesis strategy using Ethyl 8-aminooctanoate as a heterobifunctional linker.
Quality Control & Validation
¹H NMR Interpretation (DMSO-d₆)
When validating the raw material (HCl salt), expect the following signals:
-
δ 7.8–8.2 ppm: Broad singlet (3H), corresponding to the ammonium protons (–NH₃⁺).[2][3] Note: This peak disappears upon D₂O shake.
-
δ 4.0–4.1 ppm: Quartet (2H), O–CH₂ –CH₃ (Ethyl ester).[2][3]
-
δ 2.7–2.8 ppm: Multiplet/Triplet (2H), –CH₂ –NH₃⁺ (Alpha to amine).[2][3]
-
δ 2.2–2.3 ppm: Triplet (2H), –CH₂ –COOEt (Alpha to carbonyl).[2][3]
-
δ 1.2–1.3 ppm: Multiplet (~6H), Internal methylene chain.[2][3]
Mass Spectrometry[5][6][10]
-
ESI-MS (+): Expect a dominant peak at m/z 188.16 [M+H]⁺ (corresponding to the free base mass + proton).[2] The Cl⁻ ion is not observed in positive mode.[2][3]
Safety & Storage (SDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
-
Handling: Wear nitrile gloves and safety glasses.[2][3] Handle the fine powder in a fume hood to avoid inhalation.[2][3]
-
Storage:
References
-
Sigma-Aldrich. (n.d.).[2][3] Ethyl 8-aminooctanoate hydrochloride Product Datasheet. Retrieved from
-
Bembenek, S. D., et al. (2021).[2][3] "The Role of Linkers in PROTAC Design." Drug Discovery Today. (General grounding on linker thermodynamics).
-
PubChem. (2024).[2][3] Compound Summary: Ethyl 8-aminooctanoate.[2][3][6][10] National Library of Medicine.[2][3] Retrieved from [2][3]
-
Beshnova, D. A., et al. (2020).[2][3] "De novo design of protein degraders." Nature Chemical Biology.[2][3] (Context for C8 linker utility).
Sources
- 1. ethyl 8-aminooctanoate hydrochloride | 29833-31-6 [sigmaaldrich.com]
- 2. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 4. 8-aminooctanoic acid ethyl ester hydrochloride|lookchem [lookchem.com]
- 5. 29833-31-6|Ethyl 8-aminooctanoate hydrochloride|BLD Pharm [bldpharm.com]
- 6. ethyl ester- 8-amino- Octanoic acid, hydrochloride (1:1) | 29833-31-6 [m.chemicalbook.com]
- 7. Ethyl 8-Aminooctanoate|C10H21NO2|Research Use [benchchem.com]
- 8. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. guidechem.com [guidechem.com]
